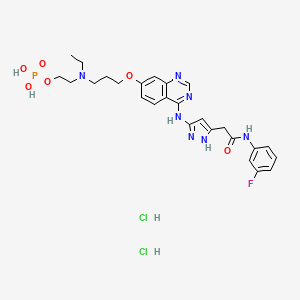

Barasertib dihydrochloride

Overview

Description

Barasertib dihydrochloride is a selective Aurora B kinase inhibitor that disrupts mitotic progression by targeting chromosomal passenger complexes, leading to apoptosis in rapidly dividing cells. Its clinical efficacy was demonstrated in a Phase II study (NCT00965316), where it achieved an objective complete response (CR) rate of 35.4% in patients with acute myeloid leukemia (AML), significantly outperforming low-dose cytarabine (LDAC; CR: 11.5%) . The compound is administered as a 7-day continuous intravenous infusion (1,200 mg per cycle) and exhibits a manageable safety profile, with stomatitis (71%) and febrile neutropenia (67%) as the most frequent adverse events (AEs) . Mechanistically, barasertib induces large irregular nuclei in treated cells, a phenotypic hallmark of Aurora B inhibition observed in principal component analysis (PCA) studies .

Preparation Methods

AZD 1152 (hydrochloride) is synthesized as a dihydrogen phosphate prodrug of a pyrazoloquinazoline Aurora kinase inhibitor, specifically AZD 1152-hydroxyquinazoline pyrazol anilide (HQPA). The synthesis involves the following steps:

Formation of the pyrazoloquinazoline core: This involves the reaction of appropriate anilines with pyrazole derivatives under controlled conditions.

Substitution reactions: The core structure undergoes various substitution reactions to introduce functional groups that enhance its inhibitory activity.

Conversion to the dihydrogen phosphate prodrug: The final step involves converting the active compound into its dihydrogen phosphate form to improve its solubility and bioavailability.

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Prodrug Activation via Phosphatase-Mediated Cleavage

Barasertib dihydrochloride is enzymatically converted to its active metabolite, barasertib-hydroxyquinazoline pyrazol anilide (barasertib-HQPA), through dephosphorylation. This reaction occurs rapidly in plasma, facilitated by phosphatases .

Key Reaction:

Characteristics:

-

Selectivity : Barasertib-HQPA exhibits >3,800-fold selectivity for Aurora B kinase (IC = 0.37 nM) over Aurora A (IC = 1,369 nM) .

-

Conversion Rate : Complete conversion occurs within hours in physiological conditions .

Synthetic Phosphorylation Reaction

The synthesis of this compound involves phosphorylation of the precursor molecule, 2-{3-[(7-{3-[Ethyl(2-hydroxyethyl)amino]propoxy}-quinazolin-4-yl)amino]-1H-pyrazol-5-yl}-N-(3-fluorophenyl)acetamide, using di-tert-butyl diethylphosphoramidite under controlled conditions .

Reaction Conditions and Outcomes

| Parameter | Details |

|---|---|

| Reagents | Di-tert-butyl diethylphosphoramidite, hydrogen peroxide (30% w/w) |

| Solvent | N,N-Dimethylacetamide |

| Temperature | -20°C to -10°C (optimized at -15°C) |

| Reaction Time | 4–16 hours |

| Yield | 86–93% |

| Key Product | Mono-tert-butyl phosphate ester intermediate |

Post-Reaction Steps :

-

Oxidation with hydrogen peroxide to stabilize the phosphate group.

-

Hydrolysis under basic conditions (pH 5–6.5, NaOH) to remove protecting groups .

Analytical Confirmation :

-

1^11H-NMR (DMSO-d6_66) : Peaks at δ 10.48 (s, 1H), 8.98 (s, 1H), 4.34 (t, 2H), 1.47 (s, 9H) .

-

MS : [M+H] = 644.2761 (intermediate), 588.2147 (deprotected form) .

Metabolic Degradation Pathways

Barasertib-HQPA undergoes hepatic metabolism via two primary routes :

-

Oxidation : Introduction of hydroxyl groups at multiple positions.

-

Cleavage of Fluoroaniline Moiety : Loss of the fluorophenyl group to form barasertib-HQPA desfluoroaniline.

Excretion Profile :

-

Feces : 51% of radioactivity recovered (unchanged drug + metabolites).

Key Metabolites :

-

Hydroxy-barasertib-HQPA (major oxidative product).

-

Desfluoroaniline derivative (minor pathway).

Stability Under Physiological Conditions

This compound remains stable in acidic environments (e.g., gastric pH) but degrades rapidly in alkaline conditions. Hydrolysis of the phosphate ester bond is pH-dependent, with optimal stability at pH 4–6 .

Comparative Reactivity in Clinical Formulations

| Parameter | This compound | Barasertib-HQPA |

|---|---|---|

| Solubility | >10 mg/mL in water (pH 3–4) | <0.1 mg/mL in water |

| Plasma Half-Life | 6–8 hours (prodrug) | 12–24 hours (active metabolite) |

| Protein Binding | 85–90% | 92–95% |

Scientific Research Applications

AZD 1152 (hydrochloride) has several scientific research applications:

Cancer Research: It is extensively used in preclinical studies to investigate its effects on various cancer cell lines, including leukemia, colon, lung, and breast cancers. .

Cell Cycle Studies: Researchers use this compound to study the role of Aurora kinase B in cell cycle regulation and mitosis.

Drug Development: AZD 1152 (hydrochloride) serves as a lead compound for developing new inhibitors targeting Aurora kinases for cancer therapy.

Mechanism of Action

AZD 1152 (hydrochloride) exerts its effects by selectively inhibiting Aurora kinase B. The inhibition of Aurora kinase B disrupts spindle checkpoint functions and chromosome alignment, leading to the inhibition of cytokinesis and subsequent apoptosis of cancer cells. The molecular targets and pathways involved include:

Aurora kinase B: The primary target, responsible for phosphorylation of histone H3 at serine 10.

Spindle Assembly Checkpoint: Disruption of this checkpoint leads to mitotic arrest and cell death

Comparison with Similar Compounds

Barasertib Dihydrochloride vs. LDAC (Cytarabine)

LDAC, a chemotherapeutic antimetabolite, is a standard therapy for AML. The comparative Phase II trial highlights key differences:

| Parameter | This compound | LDAC |

|---|---|---|

| Objective CR Rate | 35.4% | 11.5% |

| Median Overall Survival | Longer (exact data not reported) | Shorter |

| Common AEs | Stomatitis (71%), Febrile Neutropenia (67%) | Stomatitis (15%), Febrile Neutropenia (19%) |

| Administration Route | Intravenous (continuous) | Subcutaneous (twice daily) |

Barasertib’s superior efficacy is attributed to its targeted mechanism, whereas LDAC’s non-specific DNA incorporation leads to broader cytotoxicity and lower response rates .

Barasertib vs. Other Aurora Kinase Inhibitors

Volasertib Trihydrochloride

Volasertib, another Aurora kinase inhibitor, shares structural similarities but differs in formulation (trihydrochloride vs. dihydrochloride) and target specificity. While barasertib primarily inhibits Aurora B, volasertib shows activity against both Aurora A and B.

Elimusertib (Hydrochloride)

Elimusertib, an ATR kinase inhibitor, targets DNA damage repair pathways rather than mitotic kinases. Its use in preclinical models of hematologic malignancies highlights a distinct mechanism compared to barasertib’s mitotic disruption .

Mechanistic Specificity vs. Polypharmacological Agents

Barasertib’s phenotypic effects (e.g., nuclear irregularities) are distinct from compounds like cycloheximide (protein synthesis inhibitor) or H-7 dihydrochloride (broad kinase inhibitor), which exhibit polypharmacology. PCA studies show that barasertib’s phenotypic "direction" in morphological space is unique, underscoring its target-specific action .

Structural and Pharmacokinetic Comparisons

| Compound | Molecular Target | Key Structural Features |

|---|---|---|

| This compound | Aurora B kinase | Dihydrochloride salt; optimized for solubility |

| Volasertib Trihydrochloride | Aurora A/B kinases | Trihydrochloride salt; cyclopropylmethyl-piperazine |

| Miransertib Hydrochloride | AKT kinase | Chlorinated aromatic backbone; distinct kinase hinge |

Barasertib’s dihydrochloride formulation enhances aqueous solubility, critical for intravenous delivery, whereas trihydrochloride salts (e.g., volasertib) may offer alternative pharmacokinetic profiles .

Biological Activity

Barasertib dihydrochloride, also known as AZD1152 dihydrochloride, is a potent and selective inhibitor of Aurora B kinase, which plays a critical role in cell division and is implicated in various cancers. This article provides a comprehensive overview of the biological activity of Barasertib, including its mechanism of action, efficacy in clinical studies, safety profile, and potential applications in cancer therapy.

Barasertib functions primarily by inhibiting Aurora B kinase, leading to disruption of mitotic processes. This inhibition results in:

- Induction of Apoptosis : Barasertib triggers apoptotic cell death in cancer cells by causing mitotic errors and subsequent cellular stress responses. Studies have shown that it increases the expression of pro-apoptotic markers such as Caspase 3 while decreasing survival-associated proteins like Cyclin B1 and Cyclin D1 .

- Cell Cycle Arrest : The compound causes cells to accumulate in the G2/M phase, preventing proper chromosome segregation during mitosis, which ultimately leads to cell death .

Clinical Efficacy

Barasertib has been evaluated in several clinical trials, particularly for its effectiveness against acute myeloid leukemia (AML) and other malignancies.

Key Clinical Findings

-

Phase II Study Results :

- In a randomized Phase II study comparing Barasertib to low-dose cytosine arabinoside (LDAC) in elderly patients with AML, Barasertib demonstrated a significant improvement in the objective complete response rate (OCRR) of 35.4% compared to 11.5% for LDAC (P < 0.05) .

- The median overall survival (OS) was reported as 8.2 months for Barasertib-treated patients versus 4.5 months for those receiving LDAC, although this difference was not statistically significant (HR=0.88; P=0.663) .

- Safety Profile :

Case Studies

Several case studies have highlighted the efficacy of Barasertib in specific patient populations:

- Case Study 1 : A patient with relapsed AML achieved a complete response after treatment with Barasertib as part of a combination therapy regimen with LDAC. This case underscored the potential for Barasertib to enhance treatment outcomes even in challenging cases .

- Case Study 2 : In patients with advanced solid tumors, Barasertib administration resulted in partial responses, suggesting its utility beyond hematological malignancies .

Comparative Efficacy Table

| Treatment | OCRR (%) | Median OS (months) | Common AEs (%) |

|---|---|---|---|

| Barasertib | 35.4 | 8.2 | Stomatitis (71), Febrile Neutropenia (67) |

| Low-Dose Cytarabine | 11.5 | 4.5 | Stomatitis (15), Febrile Neutropenia (19) |

Q & A

Basic Research Questions

Q. What are the validated experimental protocols for assessing Barasertib dihydrochloride’s inhibitory activity in preclinical models?

- Methodological Answer: Use kinase activity assays (e.g., ADP-Glo™ Kinase Assay) to quantify Aurora B kinase inhibition, a primary target of Barasertib. Validate results with flow cytometry to monitor mitotic arrest (e.g., histone H3 phosphorylation at Ser10) in cancer cell lines like HCT-116 or HeLa. Include dose-response curves (IC₅₀ values) and compare with positive controls (e.g., ZM447439) .

Q. How should researchers design dose-escalation studies for this compound in xenograft models?

- Methodological Answer: Follow OECD Guideline 453 for in vivo toxicity studies. Use athymic nude mice implanted with patient-derived xenografts (PDX). Administer Barasertib intravenously at 10–100 mg/kg, monitoring tumor volume (caliper measurements) and body weight twice weekly. Include a vehicle control and validate pharmacodynamic effects via immunohistochemistry (e.g., Ki-67 reduction) .

Q. What are the critical parameters for ensuring this compound stability in cell culture media?

- Methodological Answer: Perform stability tests using HPLC-UV (C18 column, mobile phase: 0.1% TFA in acetonitrile/water). Store stock solutions in DMSO at −80°C (avoid freeze-thaw cycles >3×). Test bioactivity after 24-hour incubation in RPMI-1640 at 37°C to confirm compound integrity .

Advanced Research Questions

Q. How can contradictory data on Barasertib’s efficacy in TP53-mutant vs. wild-type cancers be resolved?

- Methodological Answer: Conduct stratified analyses using isogenic cell lines (e.g., HCT-116 TP53+/+ vs. TP53−/−). Perform RNA-seq to identify differential expression of apoptosis-related genes (e.g., BAX, PUMA). Validate via CRISPR-Cas9 knockout models and correlate findings with clinical trial data (NCT identifiers) .

Q. What statistical approaches are recommended for analyzing Barasertib’s synergistic effects with PARP inhibitors?

- Methodological Answer: Use the Chou-Talalay combination index (CI) method. Treat cells with Barasertib and olaparib at fixed ratios (e.g., 1:1, 1:2). Calculate CI values using CompuSyn software and validate synergy via clonogenic assays. Address confounding factors (e.g., cell cycle synchronization) using FUCCI reporters .

Q. How should researchers address variability in Barasertib’s pharmacokinetic (PK) profiles across species?

- Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus®) to extrapolate rodent data to humans. Measure plasma concentrations via LC-MS/MS and adjust for species-specific cytochrome P450 (CYP3A4) activity. Cross-validate with allometric scaling .

Q. Data Interpretation and Reproducibility

Q. What steps ensure reproducibility in Barasertib’s biomarker studies (e.g., phospho-Aurora B levels)?

- Methodological Answer: Standardize sample collection times (post-treatment 24–48 hours) and use validated antibodies (e.g., Cell Signaling Technology #3094). Include internal controls (e.g., β-actin) and share raw Western blot images via repositories like Figshare. Adhere to MIACARM guidelines for metadata reporting .

科学指南针-看不懂数据图不会描述实验结果,你一定需要它!00:17

Q. How can conflicting results from Barasertib’s in vitro vs. in vivo efficacy be reconciled?

- Methodological Answer: Evaluate tumor microenvironment (TME) factors using 3D spheroid co-cultures (e.g., cancer-associated fibroblasts). Perform multiplex cytokine profiling (Luminex) to identify TME-driven resistance mechanisms. Compare with single-cell RNA-seq data from PDX models .

Q. Experimental Design and Ethics

Q. What ethical considerations apply to Barasertib studies using patient-derived organoids?

- Methodological Answer: Obtain informed consent under IRB-approved protocols (e.g., Declaration of Helsinki). Anonymize patient data using unique identifiers and restrict access to biobank repositories. Publish negative results to avoid publication bias .

Q. How to optimize Barasertib dosing schedules to minimize hematologic toxicity in early-phase trials?

Properties

IUPAC Name |

2-[ethyl-[3-[4-[[5-[2-(3-fluoroanilino)-2-oxoethyl]-1H-pyrazol-3-yl]amino]quinazolin-7-yl]oxypropyl]amino]ethyl dihydrogen phosphate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN7O6P.2ClH/c1-2-34(10-12-40-41(36,37)38)9-4-11-39-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(35)30-19-6-3-5-18(27)13-19;;/h3,5-8,13-14,16-17H,2,4,9-12,15H2,1H3,(H,30,35)(H2,36,37,38)(H2,28,29,31,32,33);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVRMFUIHQMEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCOP(=O)(O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33Cl2FN7O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

722543-50-2 | |

| Record name | Barasertib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722543502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BARASERTIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3T2NXF7ZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.